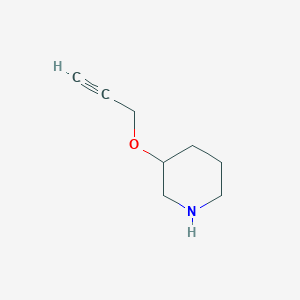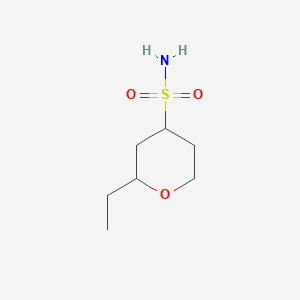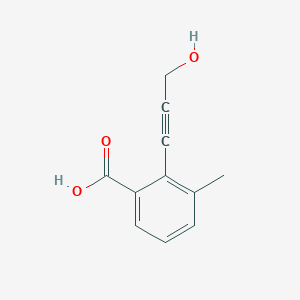
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxypropynyl group attached to the benzene ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylbenzoic acid.
Alkyne Addition: The hydroxypropynyl group is introduced via a nucleophilic addition reaction using propargyl alcohol in the presence of a base such as sodium hydride.
Hydroxylation: The hydroxyl group is then introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the alkyne addition and hydroxylation steps.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-Oxoprop-1-yn-1-yl)-3-methylbenzoic acid.
Reduction: Formation of 2-(3-Hydroxyprop-1-en-1-yl)-3-methylbenzoic acid or 2-(3-Hydroxypropyl)-3-methylbenzoic acid.
Substitution: Formation of 2-(3-Chloroprop-1-yn-1-yl)-3-methylbenzoic acid.
Applications De Recherche Scientifique
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxyprop-1-yn-1-yl)benzoic acid: Lacks the methyl group on the benzene ring.
3-Methyl-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid: Similar structure but different substitution pattern.
Uniqueness
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is unique due to the specific positioning of the hydroxypropynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-(3-hydroxyprop-1-ynyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,12H,7H2,1H3,(H,13,14) |
Clé InChI |
XONGARIWCFAJLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13243778.png)
![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
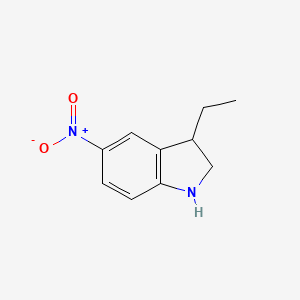
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
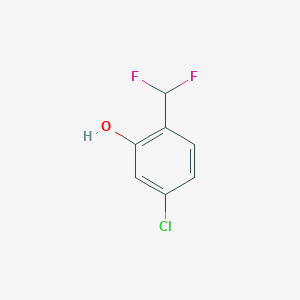
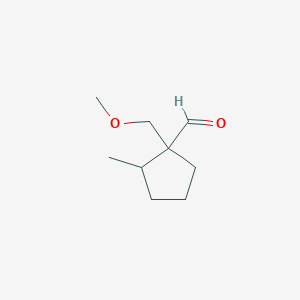
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
